[1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone

CB1 receptor pharmacology Metabolite activity Structure-activity relationship

[1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone, designated JWH-122 N-(4-hydroxypentyl) metabolite (CAS 1537889-07-8), is a monohydroxylated phase I metabolite of the naphthoylindole synthetic cannabinoid JWH-122. As a certified reference material (CRM) with ≥98% purity and defined physicochemical properties (C₂₅H₂₅NO₂, MW 371.5 g/mol; solubility: 10 mg/mL DMF, 12.5 mg/mL DMSO), it serves as the primary urinary biomarker for JWH-122 consumption in forensic and clinical toxicology workflows.

Molecular Formula C25H25NO2
Molecular Weight 371.5 g/mol
CAS No. 1537889-07-8
Cat. No. B586902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone
CAS1537889-07-8
Synonyms[1-(4-Hydroxypentyl)-1H-indol-3-yl](4-methyl-1-naphthalenyl)-methanone
Molecular FormulaC25H25NO2
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O
InChIInChI=1S/C25H25NO2/c1-17-13-14-22(20-10-4-3-9-19(17)20)25(28)23-16-26(15-7-8-18(2)27)24-12-6-5-11-21(23)24/h3-6,9-14,16,18,27H,7-8,15H2,1-2H3
InChIKeyCLPJTHSXFZPIBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JWH-122 N-(4-Hydroxypentyl) Metabolite (CAS 1537889-07-8): Procurement-Ready Analytical Reference Standard for Forensic & Clinical Toxicology


[1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone, designated JWH-122 N-(4-hydroxypentyl) metabolite (CAS 1537889-07-8), is a monohydroxylated phase I metabolite of the naphthoylindole synthetic cannabinoid JWH-122 . As a certified reference material (CRM) with ≥98% purity and defined physicochemical properties (C₂₅H₂₅NO₂, MW 371.5 g/mol; solubility: 10 mg/mL DMF, 12.5 mg/mL DMSO), it serves as the primary urinary biomarker for JWH-122 consumption in forensic and clinical toxicology workflows .

Why Generic Substitution of JWH-122 Metabolite Standards (CAS 1537889-07-8) Compromises Forensic & Pharmacological Data Integrity


Within the naphthoylindole synthetic cannabinoid family, positionally isomeric hydroxylated metabolites (e.g., 4-hydroxypentyl vs. 5-hydroxypentyl) and analogs bearing different naphthalene substituents (e.g., 4-methyl vs. 4-ethyl or unsubstituted) exhibit distinct receptor binding affinities, metabolic clearance rates, and analytical retention times [1][2]. The 4-hydroxypentyl (omega-1) hydroxylation position on JWH-122 is a critical determinant of its retained CB1 receptor activity, whereas 5-hydroxypentyl (omega) and carboxylic acid metabolites show significantly attenuated or abolished activity [1]. Consequently, substituting a generic 'JWH metabolite' standard without verifying the exact hydroxylation position and naphthoyl substitution pattern introduces quantitative inaccuracy in LC-MS/MS calibration and misrepresents pharmacological activity in in vitro assays.

Quantitative Differentiation Evidence for JWH-122 N-(4-Hydroxypentyl) Metabolite (CAS 1537889-07-8) Against Closest Analogs


Hydroxylation Position Dictates Retained CB1 Receptor Affinity: 4-Hydroxypentyl vs. 5-Hydroxypentyl Metabolite Activity

The position of hydroxylation on the N-pentyl chain of JWH-122 metabolites is the primary determinant of retained cannabinoid receptor activity. A 2025 structure-activity relationship study across multiple synthetic cannabinoid metabolite series demonstrated that 4-hydroxypentyl (omega-1) metabolites consistently retain >70% efficacy at hCB1 relative to parent, whereas 5-hydroxypentyl (omega) metabolites exhibit reduced efficacy qualifying them as partial agonists with <70% efficacy [1]. Among the broader naphthoylindole metabolite panel, metabolite potencies ranged from 13–3500 nM, with 4-hydroxypentyl derivatives identified as the most potent metabolites in the study [1]. This class-level evidence, derived from JWH-018, AM-2201, THJ-018, and THJ-2201 metabolite series, establishes the 4-hydroxypentyl substitution as a critical pharmacophore feature that preserves CB1 receptor engagement. While direct head-to-head binding data for JWH-122 4-hydroxypentyl vs. JWH-122 5-hydroxypentyl metabolites remain unreported, the structural conservation of the 4-methylnaphthalene moiety in JWH-122 is expected to further modulate potency relative to unsubstituted naphthalene analogs (e.g., JWH-018 metabolites) based on established SAR showing that 4-methyl substitution enhances CB1 binding affinity by approximately 13-fold compared to the unsubstituted naphthalene parent (JWH-018 parent Ki = 9.0 nM vs. JWH-122 parent Ki = 0.69 nM) [2].

CB1 receptor pharmacology Metabolite activity Structure-activity relationship

Certified Reference Material (CRM) Availability: JWH-122 4-Hydroxypentyl vs. 5-Hydroxypentyl Analytical Standards

Both the 4-hydroxypentyl and 5-hydroxypentyl metabolites of JWH-122 are available as Cerilliant® certified reference material solutions (100 μg/mL in methanol, ampule of 1 mL) from Sigma-Aldrich, suitable for GC/MS and LC/MS applications in forensic analysis, clinical toxicology, and urine drug testing . However, the 4-hydroxypentyl metabolite (CAS 1537889-07-8) is commercially supplied as a Certified Spiking Solution® explicitly designated for use as a primary urinary metabolite biomarker . The 5-hydroxypentyl metabolite solution (CAS 1379604-68-8) carries the same CRM grade and concentration specification but is marketed with the distinct Snap-N-Spike® feature . The non-deuterated analytical reference standard of the 4-hydroxypentyl metabolite from Cayman Chemical is supplied as a crystalline solid with ≥98% purity and defined solubility parameters (DMF: 10 mg/mL, DMSO: 12.5 mg/mL, Ethanol: 10 mg/mL) . Selection between these two positionally isomeric CRM solutions must be guided by the specific metabolite target of the analytical method being validated.

Certified reference material Forensic toxicology LC-MS/MS method validation

Parent Compound CB1 Binding Affinity Differentiation: JWH-122 (4-Methylnaphthoyl) vs. JWH-018 (Unsubstituted Naphthoyl) Series

The 4-methyl substitution on the naphthalene ring of JWH-122 confers a 13-fold enhancement in CB1 receptor binding affinity compared to the unsubstituted naphthalene analog JWH-018. JWH-122 (parent) displays Ki = 0.69 nM at CB1 and Ki = 1.2 nM at CB2 [1]. In contrast, JWH-018 (parent) exhibits Ki = 9.0 nM at CB1 and Ki = 2.94 nM at CB2, yielding a CB1:CB2 selectivity ratio of 3.06 for JWH-018 versus 1.74 for JWH-122, indicating that the 4-methyl group increases CB1 affinity more than CB2 affinity . This structural feature is preserved in the 4-hydroxypentyl metabolite; consequently, JWH-122 N-(4-hydroxypentyl) metabolite is expected to retain greater residual CB1 receptor engagement than the corresponding JWH-018 N-(4-hydroxypentyl) metabolite, although direct head-to-head metabolite potency data remain to be published.

CB1 receptor binding Ki affinity Naphthoylindole SAR

Dual Metabolite Detection Strategy: 4-Hydroxypentyl and 5-Hydroxypentyl as Complementary Urinary Biomarkers for JWH-122 Consumption

Comprehensive forensic confirmation of JWH-122 consumption requires simultaneous detection of both the 4-hydroxypentyl and 5-hydroxypentyl metabolites, as both are formed via cytochrome P450-mediated phase I hydroxylation and are detectable in urine [1]. A validated UHPLC-HRMS screening methodology successfully identified JWH-122 N-(4-hydroxypentyl) and JWH-122 N-(5-hydroxypentyl) alongside parent JWH-122 and JWH-210 metabolites in urine samples from Spanish consumers [1]. In a separate LC-QTOF-MS study of 47 synthetic cannabinoid metabolites, the most common finding was JWH-122 5-OH-pentyl, followed by JWH-018 5-OH-pentyl, confirming that both hydroxylation positions are clinically relevant [2]. The 4-hydroxypentyl metabolite is specifically referred to as the omega-1 hydroxy metabolite, while the 5-hydroxypentyl is the terminal omega hydroxy metabolite; this distinction is critical for accurate LC-MS/MS method development and spectral library matching .

Urinary biomarker Metabolite panel LC-HRMS screening

Validated Application Scenarios for JWH-122 N-(4-Hydroxypentyl) Metabolite (CAS 1537889-07-8) in Forensic, Clinical, and Pharmacological Research


LC-MS/MS Method Development and Validation for Urinary Synthetic Cannabinoid Screening Panels

This CRM-grade standard (≥98% purity or 100 μg/mL certified solution) is purpose-built for constructing calibration curves and quality control samples in validated LC-MS/MS or GC-MS methods targeting JWH-122 consumption . Unlike the 5-hydroxypentyl isomer, the 4-hydroxypentyl metabolite retains >70% hCB1 efficacy, making it the pharmacologically relevant biomarker for correlating metabolite concentration with potential pharmacological effects [1]. Method developers should incorporate both the non-deuterated analytical standard (Cayman Item No. 11784) for quantification and the Cerilliant® deuterated internal standard (S-056) for matrix effect correction .

In Vitro CB1 Receptor Pharmacological Profiling of Retained Metabolite Activity

For pharmacology laboratories investigating the contribution of metabolites to overall synthetic cannabinoid toxicity, JWH-122 N-(4-hydroxypentyl) metabolite is the appropriate probe compound for CB1 receptor assays (binding, functional, β-arrestin recruitment) [1]. The class-level evidence demonstrating that 4-hydroxypentyl metabolites retain >70% efficacy at hCB1, while 5-hydroxypentyl and carboxylic acid metabolites show attenuated or absent activity, underscores the necessity of using the correct positional isomer to avoid false-negative conclusions about metabolite-mediated receptor engagement [1].

Forensic Confirmation of JWH-122 Consumption in Medicolegal Casework

In postmortem toxicology, DUID (drug-impaired driving), or workplace drug testing programs, the 4-hydroxypentyl metabolite serves as a defensible confirmatory biomarker because it is a direct phase I metabolite of JWH-122 with established detectability in both serum and urine [2]. The availability of a deuterated internal standard (JWH-122 4-Hydroxypentyl metabolite-D5) enables precise quantification with correction for ion suppression/enhancement, meeting forensic accreditation requirements (e.g., ISO/IEC 17025) .

Metabolic Pathway Elucidation and Cross-Reactivity Studies

Researchers investigating cytochrome P450-mediated metabolism of naphthoylindole synthetic cannabinoids can use this compound as a characterized phase I metabolite standard to study hydroxylation regioselectivity (omega vs. omega-1) across CYP isoforms (e.g., CYP2C9, CYP3A4) . Comparative studies with JWH-018 N-(4-hydroxypentyl) metabolite (CAS 1320363-47-0) enable structure-metabolism relationship analysis to determine how the 4-methyl substituent on the naphthalene ring influences hydroxylation rates and metabolite stability .

Quote Request

Request a Quote for [1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.